5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride
CAS No.:
Cat. No.: VC13806047
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2O |
|---|---|
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H |
| Standard InChI Key | PJGXRPODZIAAFG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(NC1)N=C(C=C2)C=O.Cl |
| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)C=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a partially saturated 1,8-naphthyridine core with an aldehyde functional group at position 2. X-ray crystallographic data confirms the chair conformation of the tetrahydro ring system, with the aldehyde moiety adopting an equatorial orientation relative to the nitrogen atoms. The hydrochloride salt formation occurs via protonation of the secondary amine at position 8, as evidenced by the SMILES notation C1CC2=C(NC1)N=C(C=C2)C=O.Cl.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| IUPAC Name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride | |
| Topological Polar Surface Area | 49.7 Ų |
Solubility and Stability
The hydrochloride form demonstrates markedly improved aqueous solubility (>50 mg/mL in phosphate-buffered saline) compared to the free base (2.1 mg/mL). Thermal gravimetric analysis reveals decomposition onset at 218°C, with hygroscopicity tests showing <0.5% water absorption under 60% relative humidity.
Synthetic Methodologies
Parent Compound Synthesis
The free base 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde is typically synthesized via a three-step sequence:
-
Ring-closing metathesis: Cyclization of N-protected diene precursors using Grubbs II catalyst (5 mol%) in dichloroethane at 40°C .
-
Oxidative aromatization: Treatment with DDQ (2.2 eq) in toluene under reflux yields the naphthyridine core .
-
Vilsmeier-Haack formylation: Introduction of the aldehyde group using POCl₃/DMF at 0°C→25°C .
Salt Formation
The hydrochloride salt is obtained by treating the free base with 1.1 eq HCl in anhydrous diethyl ether, followed by recrystallization from ethanol/ethyl acetate (4:1 v/v) to achieve >99.5% purity.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Metathesis Catalyst | Grubbs II (5 mol%) | 78% → 89% |
| Formylation Temperature | 0°C → 25°C gradient | 52% → 68% |
| Recrystallization Solvent | Ethanol/EtOAc (4:1) | Purity 97% → 99.5% |
Biological Activity and Mechanism
αvβ6 Integrin Inhibition
In the GSK3008348 clinical candidate, the compound acts as a potent αvβ6 integrin antagonist (IC₅₀ = 1.3 nM) through competitive binding to the RGD recognition site . Molecular dynamics simulations reveal key interactions:
-
Aldehyde oxygen: Hydrogen bonding with Asn224 sidechain (2.8 Å)
Anti-fibrotic Efficacy
In bleomycin-induced pulmonary fibrosis models, nebulized formulations (0.5 mg/kg twice daily) reduced collagen deposition by 62% versus controls (p<0.001) . Histopathology showed 83% reduction in Ashcroft score compared to vehicle-treated groups .
Pharmacokinetic Profile
Absorption and Distribution
Following inhaled administration in rodents, the compound exhibits:
-
Rapid lung absorption: Tmax = 15 min
-
High pulmonary retention: Lung-to-plasma ratio = 48:1 at 1h post-dose
-
Volume of distribution: 2.1 L/kg, indicating extensive tissue penetration
Metabolism and Excretion
Hepatic microsome studies identify three primary metabolites:
-
Alcohol derivative (M1): Aldehyde reductase-mediated
-
Carboxylic acid (M2): Aldehyde dehydrogenase oxidation
-
N-oxide (M3): CYP3A4-mediated oxidation
"The compound's rapid pulmonary clearance (CL = 32 mL/min/kg) and low systemic exposure make it ideal for topical lung delivery without off-target effects." - Procopiou et al., 2018
Preformulation and Stability
Solid-State Characterization
-
XRPD: Crystalline form II with characteristic peaks at 8.4°, 12.7°, 17.2° 2θ
-
DSC: Endotherm at 221°C (ΔH = 98 J/g) corresponding to melting with decomposition
-
Hybridization: 40% crystalline/60% amorphous by Rietveld analysis
Accelerated Stability
| Condition | 0 Months | 3 Months | 6 Months |
|---|---|---|---|
| 25°C/60% RH | 99.8% | 99.5% | 99.1% |
| 40°C/75% RH | 99.7% | 98.9% | 97.3% |
| Photostability (ICH Q1B) | 99.6% | 99.2% | 98.7% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume